molecular formula C7H12ClN3O2 B2795367 9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride CAS No. 2408959-25-9

9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride

Cat. No.: B2795367
CAS No.: 2408959-25-9
M. Wt: 205.64
InChI Key: ICYQQBVSTZQKFK-UHFFFAOYSA-N
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Description

9-Amino-1,3-diazaspiro[44]nonane-2,4-dione;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazaspiro[4.4]nonane-2,4-dione: A structurally related compound with similar chemical properties.

    2-Azaspiro[4.4]nonane-1,3-dione: Another spirocyclic compound with comparable reactivity and applications.

Uniqueness

9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c8-4-2-1-3-7(4)5(11)9-6(12)10-7;/h4H,1-3,8H2,(H2,9,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYQQBVSTZQKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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